
4-Tert-butyl-1-methylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is an organic compound with the molecular formula C11H20O It is a cyclohexene derivative with a tert-butyl group and a methyl group attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-tert-butyl-1-methylcyclohex-3-en-1-one using a suitable catalyst. Another method includes the reduction of 4-tert-butyl-1-methylcyclohex-3-en-1-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-1-methylcyclohex-3-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: 4-tert-butyl-1-methylcyclohex-3-en-1-one
Reduction: 4-tert-butyl-1-methylcyclohexane
Substitution: Various substituted cyclohexenes depending on the reagent used
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-1-methylcyclohex-3-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-1-methylcyclohex-3-en-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-butylcyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
4-methylcyclohex-3-en-1-ol: Similar structure but lacks the tert-butyl group.
trans-1-tert-butyl-4-methylcyclohexane: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Tert-butyl-1-methylcyclohex-3-en-1-ol is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring, along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
37720-57-3 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
4-tert-butyl-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)9-5-7-11(4,12)8-6-9/h5,12H,6-8H2,1-4H3 |
InChI-Schlüssel |
GCPOSRRAKYHGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=CC1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

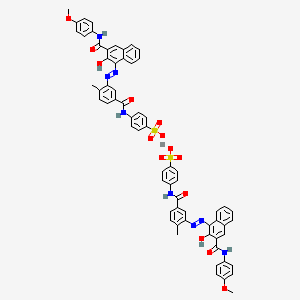
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
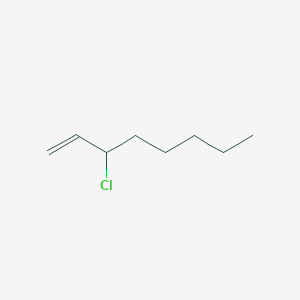
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
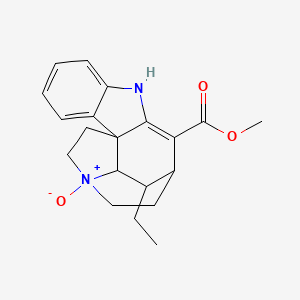
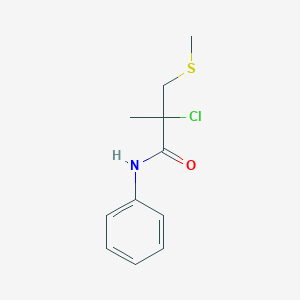
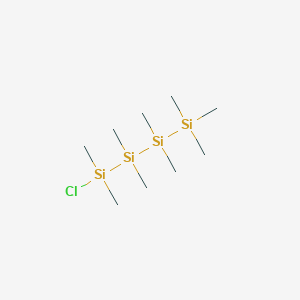
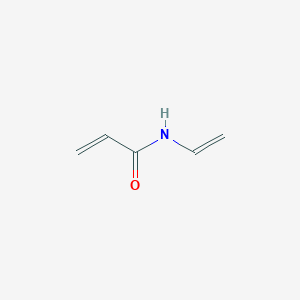
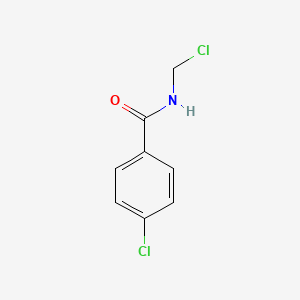
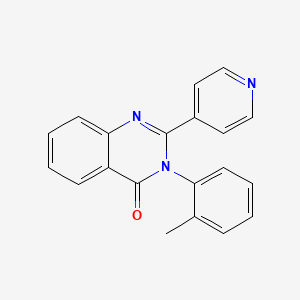
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)

